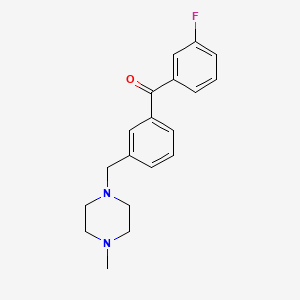

Cyclopentyl 2-(morpholinomethyl)phenyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

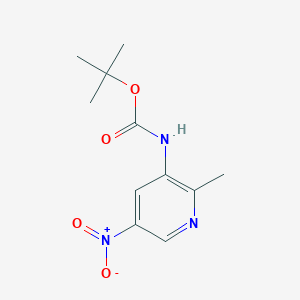

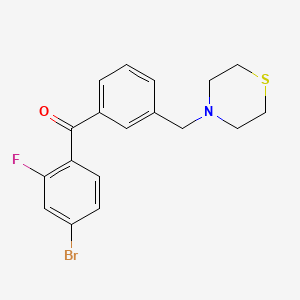

Cyclopentyl 2-(morpholinomethyl)phenyl ketone is a compound that can be inferred to have a ketone functional group attached to a phenyl ring, which is further substituted with a morpholino group and a cyclopentyl moiety. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, such as those involving morpholino groups, phenyl methyl ketones, and cyclopentyl methyl ketones.

Synthesis Analysis

The synthesis of compounds related to Cyclopentyl 2-(morpholinomethyl)phenyl ketone can involve various cyclization reactions. For instance, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes leads to the formation of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, which suggests that similar cyclization strategies could potentially be applied to synthesize the cyclopentyl compound . Additionally, morpholinoenamines derived from different methyl ketones have been shown to react with various reagents, indicating that the morpholino group can participate in nucleophilic reactions, which could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of Cyclopentyl 2-(morpholinomethyl)phenyl ketone would likely feature a cyclopentyl ring attached to a phenyl ring through a ketone linkage, with a morpholino group substituting the phenyl ring. The photochemistry of related cyclopentenyl methyl ketones has been studied, revealing that these compounds can undergo acetyl shifts and oxa-di-π-methane rearrangements under certain conditions . This information could be useful in predicting the behavior of the cyclopentyl moiety in the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to Cyclopentyl 2-(morpholinomethyl)phenyl ketone can be complex. For example, morpholinoenamines show different reactivities with various reagents, such as diethyl azodicarboxylate and phenylisocyanate, and exhibit unique behavior with β-nitrostyrene . Additionally, the metabolism of a morpholinylphenyl compound by CYP3A4 Cytochrome involves oxidation mechanisms that could be relevant to understanding the metabolic fate of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Cyclopentyl 2-(morpholinomethyl)phenyl ketone are not directly reported in the provided papers, the studies on related compounds can offer some insights. The photochemical behavior of cyclopentenyl methyl ketones suggests that the cyclopentyl group can influence the photostability and reactivity of the compound . The nucleophilic behavior of morpholino groups and their reactions with various reagents can also inform us about the potential reactivity and stability of the compound . The metabolism study of a morpholinylphenyl compound provides information on the possible metabolic transformations that could affect the compound's bioavailability and pharmacokinetics .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

- Cyclopentyl 2-(morpholinomethyl)phenyl ketone and similar compounds have been utilized in various synthesis reactions. For instance, 1-morpholino-1-(phenylethynyl)cycloalkanes were synthesized from enamines and phenylacetylene in the presence of Cu(I) halides, demonstrating the utility of cyclopentyl compounds in complex organic synthesis processes (Vkhin, Komissarov, & Orlova, 1994).

Cyclization Reactions

- Cyclization of specific ketone derivatives can yield products like quinolin-8-ols and tetrahydroquinolin-8-ols, indicating the role of cyclopentyl compounds in facilitating cyclization reactions in organic chemistry (Uchiyama, Ono, Hayashi, & Narasaka, 1998).

Oxidation Studies

- Studies on the oxidation of enamines, including cyclopentyl derivatives, with metal oxidants like lead tetraacetate, have been conducted to understand the products and mechanisms involved in such reactions (Corbani, Rindonek, & Scolastico, 1973).

Reactivity and Catalysis

- The reactivity of morpholinoenamines derived from cyclopentyl ketones with various agents has been explored, highlighting the versatility of these compounds in different chemical reactions and their potential use in catalysis (Ferri, Pitacco, & Valentin, 1978).

Safety And Hazards

A safety data sheet for a similar compound, cyclopentyl phenyl ketone, suggests that it should be handled with personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented4. However, specific safety and hazard information for CMMPK is not readily available in the literature.

Zukünftige Richtungen

The future directions for research on CMMPK could involve further exploration of its inhibitory activity against various enzymes, investigation of its potential therapeutic applications, and development of efficient synthesis methods. However, specific future directions are not outlined in the available literature.

Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, further research and consultation with experts in the field are recommended.

Eigenschaften

IUPAC Name |

cyclopentyl-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c19-17(14-5-1-2-6-14)16-8-4-3-7-15(16)13-18-9-11-20-12-10-18/h3-4,7-8,14H,1-2,5-6,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWHXLIQFYPWJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643568 |

Source

|

| Record name | Cyclopentyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 2-(morpholinomethyl)phenyl ketone | |

CAS RN |

898751-37-6 |

Source

|

| Record name | Cyclopentyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327187.png)

![Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327190.png)